LogP and PSA vs. N-Hydroxyaniline and Raspberry Ketone
The target compound exhibits a predicted logP of 1.86 and a topological polar surface area (PSA) of 40.54 Ų . In comparison, N-hydroxyaniline (phenylhydroxylamine) has a logP of approximately 0.9 and a PSA of 49.3 Ų [1], while 4-(4-hydroxyphenyl)-2-butanone (raspberry ketone) displays a logP of 1.5 and a PSA of 37.3 Ų [2]. The 0.96 logP unit increase relative to N-hydroxyaniline indicates greater lipophilicity, which may enhance membrane permeability, while the reduced PSA relative to N-hydroxyaniline suggests lower hydrogen-bonding capacity.
| Evidence Dimension | Predicted logP and PSA |
|---|---|
| Target Compound Data | logP 1.86, PSA 40.54 Ų |
| Comparator Or Baseline | N-hydroxyaniline: logP 0.9, PSA 49.3 Ų; Raspberry ketone: logP 1.5, PSA 37.3 Ų |
| Quantified Difference | logP: +0.96 over N-hydroxyaniline; PSA: -8.8 Ų vs. N-hydroxyaniline |
| Conditions | In silico prediction (ALOGPS/QSAR) |
Why This Matters
These physicochemical differences indicate that the compound will have distinct solubility and permeability profiles compared to common analogs, which is critical for selecting the appropriate intermediate in drug design or material science.
- [1] PubChem. Phenylhydroxylamine. CAS 100-65-2. https://pubchem.ncbi.nlm.nih.gov/compound/Phenylhydroxylamine (accessed 2026-04-27). View Source
- [2] PubChem. 4-(4-Hydroxyphenyl)-2-butanone. CAS 5471-51-2. https://pubchem.ncbi.nlm.nih.gov/compound/Raspberry-ketone (accessed 2026-04-27). View Source
